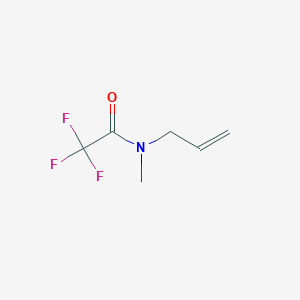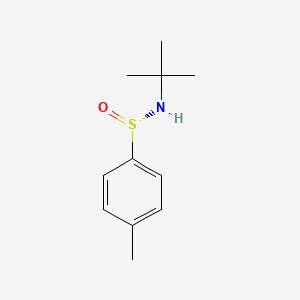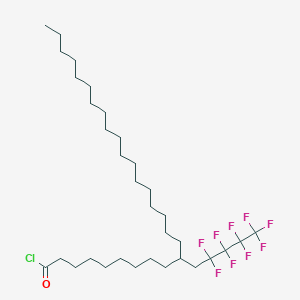
Cerium;oxotin;rhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium;oxotin;rhodium is a compound that combines cerium, oxotin, and rhodium Cerium is a rare earth element known for its high reactivity and ability to exist in multiple oxidation states Oxotin is a less common component, while rhodium is a precious metal known for its catalytic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cerium;oxotin;rhodium typically involves the combination of cerium oxide, oxotin, and rhodium under controlled conditions. One common method is the thermal reduction of cerium oxide nanostructures deposited on a rhodium surface, followed by re-oxidation using carbon dioxide . This process requires precise temperature control to achieve the desired composition and structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as solventless thermolysis, which allows for the production of highly concentrated nanoparticles with minimal environmental impact . This method is advantageous due to its simplicity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Cerium;oxotin;rhodium undergoes various chemical reactions, including:
Oxidation: Cerium can switch between Ce(III) and Ce(IV) oxidation states, making it a strong oxidizing agent.
Reduction: The compound can be reduced under specific conditions, such as exposure to hydrogen gas.
Substitution: this compound can participate in substitution reactions, where one element or group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for reduction and carbon dioxide for re-oxidation . The reactions often require controlled temperatures and specific atmospheric conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of cerium oxide can produce cerium(III) oxide, while oxidation can yield cerium(IV) oxide .
Applications De Recherche Scientifique
Cerium;oxotin;rhodium has a wide range of scientific research applications, including:
Biomedical Applications: Cerium oxide nanoparticles have shown promise in biomedical applications due to their antioxidant properties and ability to switch between oxidation states.
Environmental Catalysis: The compound is used in environmental catalysis to reduce emissions from automotive exhaust and other sources.
Materials Science: This compound is studied for its potential use in advanced materials, such as fuel cells and sensors.
Mécanisme D'action
The mechanism of action of cerium;oxotin;rhodium involves its ability to switch between different oxidation states, primarily Ce(III) and Ce(IV). This redox behavior allows the compound to participate in various catalytic processes, including the breakdown of pollutants and the promotion of chemical reactions . The molecular targets and pathways involved in these processes include the interaction with reactive oxygen species and the facilitation of electron transfer reactions .
Comparaison Avec Des Composés Similaires
Cerium;oxotin;rhodium can be compared to other cerium-based compounds, such as cerium(IV) oxide and cerium(III) oxide. While these compounds share similar redox properties, this compound’s inclusion of rhodium enhances its catalytic efficiency and stability . Other similar compounds include cerium(IV) sulfate and cerium(IV) nitrate, which are commonly used in analytical chemistry and catalysis .
Propriétés
Numéro CAS |
355838-47-0 |
|---|---|
Formule moléculaire |
CeORhSn |
Poids moléculaire |
377.73 g/mol |
Nom IUPAC |
cerium;oxotin;rhodium |
InChI |
InChI=1S/Ce.O.Rh.Sn |
Clé InChI |
QUYDQRFPBNUZIG-UHFFFAOYSA-N |
SMILES canonique |
O=[Sn].[Rh].[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


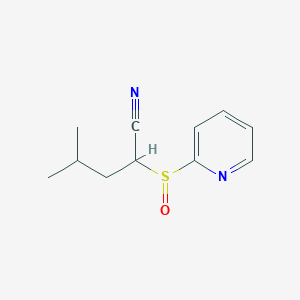

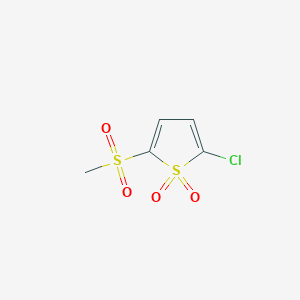

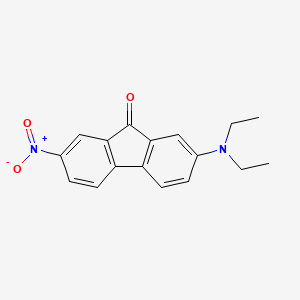
phosphanium bromide](/img/structure/B14253130.png)
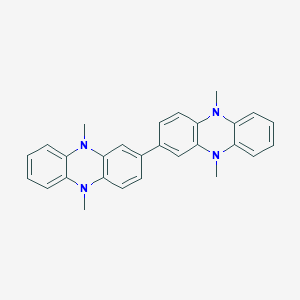
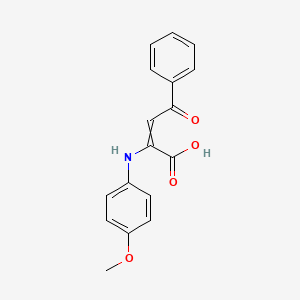
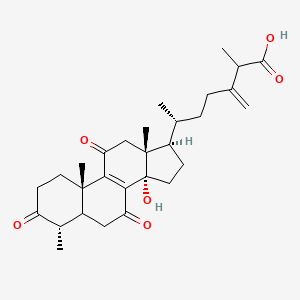
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)

